Kinase Inhibition Profile: Nek2 vs. PLK1 and CDK2 Discriminative Activity
In a direct head-to-head kinase panel evaluation, 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide exhibited an IC₅₀ of 120 nM against human Nek2 kinase using the Caliper assay format with 5-FAM-KKLNRTLSVA-COOH substrate [1]. In the same study, the compound showed >13-fold weaker inhibition of PLK1 (IC₅₀ = 1.56 μM) and >22-fold weaker inhibition of CDK2 (IC₅₀ = 2.74 μM) [1]. This within-assay differential demonstrates that the compound's Nek2 inhibitory activity is not attributable to general kinase promiscuity but reflects a measurable selectivity window within the same experimental system.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 120 nM (Nek2) |
| Comparator Or Baseline | PLK1 (1.56 μM); CDK2 (2.74 μM) in the same assay panel |
| Quantified Difference | 13-fold selectivity over PLK1; 22-fold selectivity over CDK2 |
| Conditions | Caliper mobility shift assay; 1 hour incubation; 5-FAM-KKLNRTLSVA-COOH substrate |
Why This Matters
Nek2 is a validated mitotic kinase target in oncology research; the compound's quantifiable selectivity over PLK1 and CDK2 distinguishes it from non-selective sulfonamide kinase inhibitors and supports its use in Nek2-focused mechanistic studies.
- [1] BindingDB. (n.d.). BDBM50385919 (CHEMBL2042031): Inhibition of Nek2, PLK1, and CDK2. Data curated from ChEMBL. View Source
